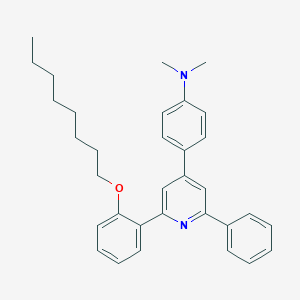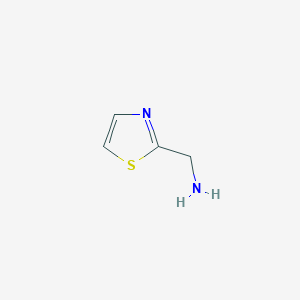![molecular formula C15H21NO2 B130984 (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide CAS No. 178678-16-5](/img/structure/B130984.png)
(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of an amine with a carboxylic acid derivative. For instance, the synthesis of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide is described as a process that yields an enantiomerically pure salt, suggesting the use of chiral starting materials or resolution techniques to achieve stereochemical purity . Similarly, the synthesis of other related compounds, such as (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, involves the reaction between an amine and a carboxylic acid derivative, in this case, naproxen . These methods could potentially be adapted for the synthesis of (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of aromatic systems and a propanamide group. The crystal structure of one such compound reveals that it crystallizes in the orthorhombic P212121 chiral space group, with specific cell parameters and hydrogen bonding leading to a supramolecular helical chain . This information can be indicative of the potential molecular packing and intermolecular interactions that might be expected for (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not extensively discussed in the provided papers. However, the characterization of these compounds typically includes techniques such as NMR, UV, IR, and mass spectrometry, which are essential for determining structural features and purity . These techniques would also be relevant for the analysis of the physical and chemical properties of (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide.
Scientific Research Applications
Antibacterial and Antifungal Agents
Synthesis and Antibacterial/Antifungal Activities : Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activities, comparable to standard agents like Ampicilline and Flucanazole. This indicates their potential as new antibacterial and antifungal agents (Helal et al., 2013).
Synthesis and Characterization
Preparation and Analysis : The compound N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared and analyzed using various spectral methods. This research provides a basis for understanding the chemical properties and potential applications of similar compounds (Manolov et al., 2021).
Anticancer and Analgesic Agents
Non-ulcerogenic Anti-inflammatory and Analgesic Agents : Research into (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, derivatives of naproxen, showed promising anti-inflammatory and analgesic properties without inducing gastric lesions. These findings suggest potential for developing new non-ulcerogenic drugs for pain and inflammation management (Berk et al., 2009).
Antioxidant and Anticancer Activity
Novel Derivatives with Antioxidant and Anticancer Activity : A series of new 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized, showcasing significant antioxidant and anticancer activities. Some derivatives exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against specific cancer cell lines, highlighting their therapeutic potential (Tumosienė et al., 2020).
Melatonergic Pharmacology
Chronobiotic Activity of Fluoren-9-ylethyl Amides : The synthesis and evaluation of fluoren-9-yl ethyl amides for their binding to human melatonin receptors revealed that certain derivatives exhibit full agonism at MT(1) and MT(2) receptors. These compounds demonstrate potential chronobiotic properties, which could be useful in treating sleep disorders and regulating circadian rhythms (Epperson et al., 2004).
properties
IUPAC Name |
N-[2-[(1S)-6-methoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWKXUNJOXCGV-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

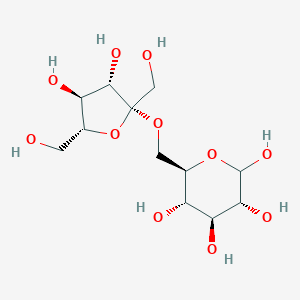
![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B130905.png)
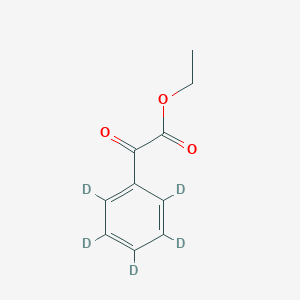
![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)
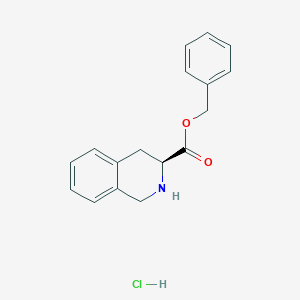
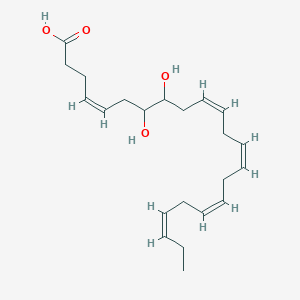
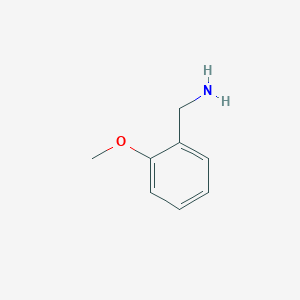
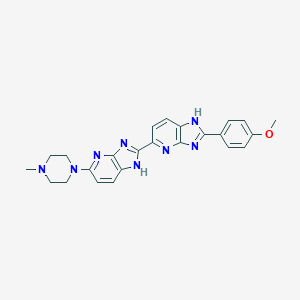
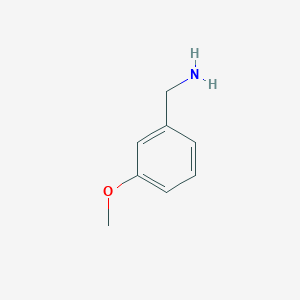
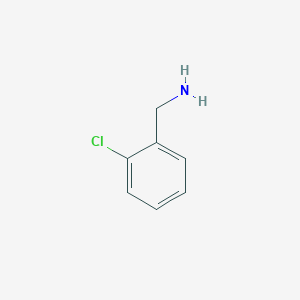
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
